molecular formula C13H17ClN2 B2926289 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215621-26-3

2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2926289
M. Wt: 236.74
InChI Key: VVDIVRJVNKQQQE-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .


Synthesis Analysis

Imidazoles are synthesized using a variety of methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole has a molecular weight of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C . It is soluble in water at a concentration of 633 g/L .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives, including those related to 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole, have been synthesized for various applications. For instance, the electrochemical corrosion performance of aromatic functionalized imidazole inhibitors indicates that simple imidazole molecules could serve as effective corrosion inhibitors under extreme hydrodynamic conditions (Ismail et al., 2019). Another study on the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones showcases the chemical versatility of imidazole compounds (Bekircan & Bektaş, 2008).

Corrosion Inhibition

Imidazole derivatives are explored for their corrosion inhibition properties. The study by Ammal, Prajila, and Joseph (2018) on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid underscores the potential of these compounds in protecting metals from corrosion (Ammal et al., 2018).

Antitumor Activity

Imidazole derivatives have been evaluated for their antitumor activities. A notable example is the synthesis, antitumor evaluation, molecular modeling, and QSAR of novel benzimidazole-based compounds, which showed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Ferroelectric and Antiferroelectric Properties

The research by Horiuchi et al. (2012) demonstrates that benzimidazoles exhibit above-room-temperature ferroelectricity and antiferroelectricity, indicating their potential in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial Agents

Imidazole derivatives have been synthesized and tested for their antimicrobial activities. For example, the synthesis and antimicrobial activity of new benzimidazole-based Schiff base copper(II) complexes highlight their substantial in vitro cytotoxic effect against human cancer cell lines and potential as antimicrobial agents (Paul et al., 2015).

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-ethyl-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3;/h5-8H,2,4,9H2,1,3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDIVRJVNKQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride

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